1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone
Overview
Description
1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone is a heterocyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a pyridine derivative, characterized by the presence of a hydroxyethyl group at the 6-position and an ethanone group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone typically involves the reaction of 2-acetylpyridine with ethylene oxide under basic conditions to introduce the hydroxyethyl group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(6-(1-Carboxyethyl)pyridin-2-yl)ethanone.
Reduction: 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanol.
Substitution: 1-(6-(1-Hydroxyethyl)-3-nitropyridin-2-yl)ethanone, 1-(6-(1-Hydroxyethyl)-3-bromopyridin-2-yl)ethanone.
Scientific Research Applications
1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Lacks the hydroxyethyl group, making it less polar and less capable of forming hydrogen bonds.
1-(2-Hydroxyethyl)pyridin-2-yl)ethanone: Similar structure but with the hydroxyethyl group at a different position, leading to different chemical and biological properties.
Uniqueness
1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone is unique due to the specific positioning of the hydroxyethyl and ethanone groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[6-(1-hydroxyethyl)pyridin-2-yl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBRARLHPPMMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.